Methyl thieno[3,2-b]pyridine-3-carboxylate
Overview
Description
Methyl thieno[3,2-b]pyridine-3-carboxylate is a chemical compound belonging to the class of thienopyridines It features a fused ring structure consisting of a thiophene ring and a pyridine ring, with a carboxylate group and a methyl group attached
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as thieno[3,2-b]pyridine and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to a primary alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Primary alcohols, aldehydes, and amines.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
Structurally related molecules have been reported to target the vascular endothelial growth factor (vegf)/kinase insert domain-containing receptor (kdr) and platelet-derived growth factor (pdgf) receptor . These receptors play crucial roles in angiogenesis, a process involved in the growth of new blood vessels, which is often exploited by cancer cells for their growth and proliferation .
Mode of Action
It can be inferred that the compound might interact with its targets (vegf/kdr and pdgf receptors) to exert its effects .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound might affect the vegf and pdgf signaling pathways, which are involved in angiogenesis .
Result of Action
Structurally related molecules have been reported to exhibit anti-inflammatory activity .
Scientific Research Applications
Chemistry: Methyl thieno[3,2-b]pyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl thieno[2,3-b]pyridine-2-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a hydroxyl group in addition to the carboxylate group.
Uniqueness: Methyl thieno[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONXLZSDTMCDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662717 | |
Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-41-1 | |
Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl thieno[3,2-b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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